Product packaging for 2-Chloro-N6-cyclopentyl-d4 Adenosine(Cat. No.:)

2-Chloro-N6-cyclopentyl-d4 Adenosine

Cat. No.: B15144919
M. Wt: 373.83 g/mol
InChI Key: XSMYYYQVWPZWIZ-BTRUMVDQSA-N
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Description

Overview of Adenosine (B11128) Receptor Biology

The effects of adenosine are mediated by four receptor subtypes: A1, A2A, A2B, and A3. wikipedia.orgnih.gov These receptors are integral to regulating functions in the cardiovascular, nervous, and immune systems. wikipedia.orgnih.gov Their distinct distribution and signaling mechanisms allow for the fine-tuning of cellular responses to extracellular adenosine levels, which can increase significantly under conditions of stress or injury. nih.gov

The four adenosine receptor subtypes are classified based on their pharmacological profiles and primary signaling pathways. nih.govnih.gov They are widely but distinctly distributed throughout the human body, which accounts for adenosine's diverse physiological effects. nih.govnih.gov The A1 and A2A receptors exhibit high affinity for adenosine, while the A2B and A3 receptors have a lower affinity. nih.gov

Receptor SubtypeG-protein CouplingHuman GeneChromosome LocationPrimary Distribution
A1 Gi, GoADORA11q32.1Brain (cortex, hippocampus, cerebellum), heart, kidney, fat cells. nih.govnih.govmultispaninc.com
A2A GsADORA2A22q11.23Basal ganglia, vasculature, platelets, immune cells (monocytes, macrophages, lymphocytes). wikipedia.orgmultispaninc.com
A2B Gs, GqADORA2B17p12Lungs, liver, mast cells, intestinal epithelial cells. multispaninc.comresearchgate.net
A3 GiADORA31p13.2Lungs, liver, immune cells. nih.govmultispaninc.com

Adenosine receptors transduce signals across the cell membrane primarily through their interaction with heterotrimeric G proteins. researchgate.net The specific G protein coupled to a receptor subtype dictates the immediate downstream cellular response. nih.gov

A1 and A3 Receptors : These receptors predominantly couple to inhibitory G proteins (Gi/o). nih.govresearchgate.net Activation of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. researchgate.net This reduction in cAMP modulates the activity of protein kinase A (PKA) and other downstream effectors. In some tissues, A1 receptor activation can also lead to the opening of potassium channels, causing hyperpolarization of the cell membrane. nih.gov

A2A and A2B Receptors : These receptors couple to stimulatory G proteins (Gs). nih.govresearchgate.net Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels. researchgate.net The A2B receptor can also couple to Gq proteins, which activates the phospholipase C (PLC) pathway, leading to the mobilization of intracellular calcium. researchgate.netphysiology.org

All four adenosine receptor subtypes have also been shown to activate mitogen-activated protein kinase (MAPK) pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2), indicating a broader role in regulating cell growth and proliferation. researchgate.netphysiology.org

Strategic Design of Adenosine Receptor Ligands

The therapeutic potential of modulating adenosinergic signaling has driven extensive efforts in medicinal chemistry to develop subtype-selective ligands. nih.gov The goal is to create compounds that can either mimic the effects of adenosine at a specific receptor subtype (agonists) or block those effects (antagonists) to achieve a desired therapeutic outcome. nih.gov

The development of selective ligands has been an iterative process, building upon the structural framework of adenosine and classical antagonists like xanthines (e.g., caffeine (B1668208) and theophylline). nih.gov While early compounds were often non-selective, systematic structural modifications have yielded highly selective agents for each receptor subtype. nih.govnih.gov

Agonists : Selective agonists have been developed as potential treatments for conditions like inflammation, pain, and cancer. nih.gov For instance, A1 agonists are explored for their cardioprotective and antiarrhythmic effects, while A2A agonists are investigated for their anti-inflammatory properties. wikipedia.org

Antagonists : Selective antagonists are being developed for a range of diseases, including Parkinson's disease (A2A antagonists) and asthma (A2B antagonists). mdpi.com

The creation of these selective tools has been essential not only for therapeutic development but also for basic research, allowing scientists to probe the specific physiological roles of each receptor subtype. nih.gov

The affinity and selectivity of adenosine analogs are determined by specific chemical modifications to the parent adenosine molecule, primarily at the N6, C2, and 5' positions of the purine (B94841) and ribose rings. nih.govresearchgate.net

N6-Position : Modifications at this position are particularly crucial for A1 receptor selectivity. nih.gov Substituting the N6-amino group with bulky, hydrophobic groups, such as cyclopentyl or phenylisopropyl moieties, generally confers high affinity and selectivity for the A1 receptor. The compound 2-Chloro-N6-cyclopentyladenosine (CCPA) is a prime example, where the N6-cyclopentyl group contributes significantly to its high A1 affinity. semanticscholar.orgd-nb.info

C2-Position : Substitution at the C2 position of the purine ring has been a successful strategy for enhancing affinity and selectivity for A2A and A3 receptors. nih.gov For example, the addition of a chlorine atom at the C2 position, as seen in CCPA, further enhances A1 selectivity when combined with an N6-substituent. researchgate.netd-nb.info This modification in conjunction with others led to the development of Cl-IB-MECA, a highly selective A3 agonist. nih.gov

5'-Position : Modifications to the ribose moiety, particularly at the 5'-position, can increase potency at all adenosine receptor subtypes. For example, the addition of a small alkyl amide group, as in 5'-N-ethylcarboxamidoadenosine (NECA), results in a potent but non-selective agonist. d-nb.info

These structure-activity relationships demonstrate that a combination of modifications is often required to achieve the desired pharmacological profile. d-nb.info The high A1 selectivity of CCPA, for instance, arises from the synergistic effect of the N6-cyclopentyl group and the C2-chloro substitution. researchgate.netd-nb.info

CompoundKey Structural Modification(s)Primary Receptor SelectivityReference
N6-Cyclopentyladenosine (CPA) N6-cyclopentyl groupA1 d-nb.info
2-Chloro-N6-cyclopentyladenosine (CCPA) N6-cyclopentyl group, 2-chloro groupA1 (high selectivity) researchgate.netsemanticscholar.orgd-nb.info
5'-N-Ethylcarboxamidoadenosine (NECA) 5'-uronamide groupNon-selective, potent agonist d-nb.info
IB-MECA N6-(3-iodobenzyl), 5'-uronamideA3
CGS-21680 2-[p-(2-carboxyethyl)phenethylamino] at C2, 5'-uronamideA2A

Rationale for Deuterium (B1214612) Isotopic Labeling in Chemical Biology and Pharmacology

Isotopic labeling, particularly the replacement of hydrogen with its heavier stable isotope deuterium (²H), is a powerful technique in pharmaceutical research. musechem.commcnallygroup.org This subtle structural change does not alter a molecule's fundamental chemical properties, shape, or biological activity, but it imparts unique characteristics that are highly advantageous for research. nih.gov

One of the primary benefits of deuteration is the "kinetic isotope effect." musechem.com The carbon-deuterium (C-D) bond has a lower vibrational frequency and is stronger than the corresponding carbon-hydrogen (C-H) bond. This increased bond strength can make the C-D bond more resistant to metabolic cleavage by enzymes, particularly cytochrome P450 oxidases. musechem.comirb.hr Consequently, deuterated compounds may exhibit improved metabolic stability and a longer half-life compared to their non-deuterated counterparts. nih.govnih.gov This property is valuable for developing drugs with improved pharmacokinetic profiles. nih.govresearchgate.net

Furthermore, deuterated compounds serve as essential tools in various analytical and research applications:

Metabolic Studies : They are used as tracers in absorption, distribution, metabolism, and excretion (ADME) studies to identify and quantify metabolites without the need for radioactive labels. musechem.commcnallygroup.orgchemicalsknowledgehub.com

Internal Standards : Due to their mass difference, deuterated molecules are ideal internal standards in mass spectrometry-based quantification, ensuring high accuracy and precision in analytical assays. musechem.com

Mechanistic Probes : The kinetic isotope effect can be exploited to study reaction mechanisms and identify rate-limiting steps in enzymatic processes. nih.gov

For a research tool like 2-Chloro-N6-cyclopentyladenosine, creating a deuterated version (2-Chloro-N6-cyclopentyl-d4 Adenosine) provides a stable, labeled variant ideal for sensitive pharmacokinetic studies and as an internal standard for accurately measuring the concentration of the non-deuterated compound in biological samples. medchemexpress.commedchemexpress.com

Applications in Pharmacokinetic and Metabolic Stability Studies

A primary application of deuterating drug candidates, including adenosine analogs, lies in the enhancement of their metabolic stability. tandfonline.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased bond strength, known as the kinetic isotope effect, can make the C-D bond less susceptible to cleavage by metabolic enzymes, particularly the cytochrome P450 (CYP450) family. irb.hr

By strategically replacing hydrogen atoms at sites of metabolic oxidation with deuterium, the rate of drug metabolism can be slowed down. juniperpublishers.com This leads to several advantages in a research context:

Reduced Systemic Clearance: A slower rate of metabolism results in a lower rate of systemic clearance from the body. researchgate.net

Prolonged Half-Life: The compound remains in the circulation for a longer period, increasing its biological half-life. tandfonline.comjuniperpublishers.com

Improved Pharmacokinetic Profile: Deuteration can lead to more stable and predictable plasma concentrations of a compound, which is crucial for accurately studying its effects over time. nih.gov

For a potent and selective research compound like CCPA, creating its deuterated analog (this compound) allows for more robust pharmacokinetic studies. It helps researchers understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) with greater precision, as the deuterated version is less prone to rapid breakdown.

Enhancement of Analytical and Spectroscopic Characterization

Deuterated compounds serve as excellent internal standards for quantitative analysis using mass spectrometry (MS). nih.gov In studies measuring the concentration of a drug or compound in biological samples (like blood or tissue), a known amount of the deuterated analog is added to the sample. Because the deuterated version is chemically identical to the non-deuterated compound, it behaves similarly during sample extraction and ionization. However, due to its slightly higher mass, it can be distinguished by the mass spectrometer. medchemexpress.commedchemexpress.com This allows for highly accurate quantification of the non-deuterated compound, correcting for any loss that may occur during sample preparation. nih.gov

Furthermore, deuterium labeling is a powerful technique in Nuclear Magnetic Resonance (NMR) spectroscopy. By selectively replacing protons (¹H) with deuterium (²H), specific signals in the ¹H-NMR spectrum can be eliminated. This simplifies complex spectra, helping researchers to unambiguously assign signals and determine the three-dimensional structure and conformation of molecules in solution. proquest.com The synthesis of deuterium-labeled adenosine analogs has been specifically undertaken to facilitate such detailed conformational analysis. proquest.com

Contextualizing 2-Chloro-N6-cyclopentyladenosine (CCPA) as a Reference Compound

To understand the significance of this compound, one must first appreciate the pharmacological profile of its non-deuterated parent compound, 2-Chloro-N6-cyclopentyladenosine (CCPA).

Historical Perspective and Initial Pharmacological Characterization of CCPA

CCPA was first synthesized and characterized in the late 1980s as part of a search for more potent and selective ligands for adenosine receptors. d-nb.infosemanticscholar.org Adenosine receptors are subdivided into A1, A2A, A2B, and A3 subtypes, which are involved in regulating a vast array of physiological processes. medchemexpress.com The initial pharmacological goal was to create a tool that could selectively target the A1 receptor subtype. Early studies involved radioligand binding assays using membranes from rat brains to determine the compound's affinity for these receptors. nih.govresearchgate.net These foundational experiments established CCPA as a high-affinity ligand for the A1 receptor. nih.govresearchgate.net Its utility as a specific A1 agonist has since been demonstrated in numerous studies, for instance, in examining its effects on hippocampal excitability and its potential to suppress ethanol (B145695) withdrawal symptoms. frontiersin.orgnih.gov

Receptor Selectivity and Agonistic Profile of CCPA

CCPA is renowned for its exceptional selectivity and high potency as an agonist at the A1 adenosine receptor. d-nb.inforesearchgate.net An agonist is a compound that binds to a receptor and activates it to produce a biological response. domaintherapeutics.ca

Binding studies demonstrated that CCPA inhibits the binding of selective radioligands to the A1 receptor at sub-nanomolar concentrations, while requiring much higher concentrations to interact with the A2 receptor. nih.govresearchgate.net This translates to an extremely high A1-selectivity, reported to be almost 10,000-fold in rat brain membrane binding assays. nih.govresearchgate.net In functional assays that measure the downstream effects of receptor activation (such as the inhibition or stimulation of adenylate cyclase), CCPA also shows a profound preference for the A1 receptor, with a selectivity of over 100-fold compared to the A2 receptor. nih.govresearchgate.net This makes it significantly more selective than its parent compound, N6-cyclopentyladenosine (CPA), and the standard A1 agonist R-N6-phenylisopropyladenosine (R-PIA). nih.gov

The table below summarizes the binding and functional data for CCPA at A1 and A2 adenosine receptors.

ParameterReceptor TargetValueReference CompoundReference Value
Binding Affinity (Ki) A1 (rat brain membranes)0.4 nMCPA0.8 nM
Binding Affinity (Ki) A2 (rat striatal membranes)3900 nMCPA1900 nM
Functional Activity (IC50) A1 (rat fat cell adenylate cyclase inhibition)33 nMCPA-
Functional Activity (EC50) A2 (human platelet adenylate cyclase stimulation)3500 nMCPA-
A1-Selectivity (Binding) A1 vs A2~10,000-foldCPA~2,375-fold
A1-Selectivity (Functional) A1 vs A2>100-foldCPA38-fold
Data sourced from Lohse et al. (1988). nih.govresearchgate.net

Research Significance and Objectives for this compound

The development of this compound is driven by the need for more precise and reliable tools in adenosine receptor research. While CCPA is an excellent in vitro tool, its use in in vivo (live animal) studies can be complicated by its metabolism.

The primary objectives and research significance of this deuterated analog are:

To Serve as a Stable Pharmacokinetic Probe: The enhanced metabolic stability of the d4-analog allows it to be used in vivo to study the physiological roles of A1 receptor activation with greater accuracy. juniperpublishers.com Its prolonged half-life ensures that observed effects are due to sustained receptor agonism rather than rapid fluctuations in compound concentration. tandfonline.com

To Act as an Internal Standard for Bioanalysis: this compound is an ideal internal standard for quantifying CCPA in biological matrices via mass spectrometry. nih.gov This is crucial for pharmacokinetic studies that aim to correlate the dose and concentration of CCPA with its pharmacological effects.

To Enable More Precise Target Validation: By providing a more stable version of a highly selective A1 agonist, the deuterated compound helps researchers to more confidently attribute physiological responses to the activation of the A1 receptor, minimizing ambiguity from metabolic breakdown products.

In essence, the synthesis of this compound leverages the established high selectivity of CCPA and enhances its utility through the benefits of isotopic labeling, providing a superior tool for advanced pharmacological investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20ClN5O4 B15144919 2-Chloro-N6-cyclopentyl-d4 Adenosine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H20ClN5O4

Molecular Weight

373.83 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-[2-chloro-6-[(3,3,4,4-tetradeuteriocyclopentyl)amino]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol

InChI

InChI=1S/C15H20ClN5O4/c16-15-19-12(18-7-3-1-2-4-7)9-13(20-15)21(6-17-9)14-11(24)10(23)8(5-22)25-14/h6-8,10-11,14,22-24H,1-5H2,(H,18,19,20)/t8-,10-,11-,14-/m1/s1/i1D2,2D2

InChI Key

XSMYYYQVWPZWIZ-BTRUMVDQSA-N

Isomeric SMILES

[2H]C1(CC(CC1([2H])[2H])NC2=C3C(=NC(=N2)Cl)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O)[2H]

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC(=N2)Cl)N(C=N3)C4C(C(C(O4)CO)O)O

Origin of Product

United States

Chemical Synthesis and Isotopic Incorporation Strategies for 2 Chloro N6 Cyclopentyl D4 Adenosine

Methodologies for Nucleoside Deuteration

The introduction of deuterium (B1214612) into nucleosides can be achieved through various synthetic methodologies, each offering distinct advantages in terms of regioselectivity, efficiency, and the stage of introduction of the isotopic label. These methods can be broadly categorized into regioselective deuterium introduction techniques and the use of deuterated reagents and solvents.

Regioselective Deuterium Introduction Techniques

Regioselective deuteration allows for the specific placement of deuterium atoms at desired positions within a molecule. This is particularly important for studying specific metabolic pathways or for enhancing the stability of a particular chemical bond.

One common approach is catalytic hydrogen-deuterium (H-D) exchange , where a catalyst, often a transition metal such as palladium on carbon (Pd/C), facilitates the exchange of protons with deuterium from a deuterium source, typically deuterium gas (D₂) or heavy water (D₂O). The regioselectivity of this method can be influenced by the substrate's structure and the choice of catalyst.

Another powerful technique is the reduction of a suitable precursor with a deuterated reducing agent . For instance, a ketone or aldehyde functionality can be stereoselectively reduced to a deuterated alcohol using reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (LiAlD₄). This method is highly effective for introducing deuterium at specific carbon atoms.

Enzymatic synthesis offers high regioselectivity and stereoselectivity. Enzymes can be used to catalyze the incorporation of deuterium from labeled substrates into nucleoside precursors. While highly specific, this method may be limited by the availability and stability of the required enzymes.

Use of Deuterated Reagents and Solvents in Synthetic Pathways

The incorporation of deuterium can be achieved by employing deuterated reagents and solvents at various stages of a synthetic route. This strategy is often more straightforward than developing a regioselective deuteration step on a complex molecule.

Common deuterated reagents include:

Deuterium gas (D₂): Used in catalytic hydrogenation/deuterogenation reactions to saturate double or triple bonds.

Deuterated metal hydrides (e.g., NaBD₄, LiAlD₄): Used for the reduction of carbonyls, esters, and other functional groups.

Deuterated solvents (e.g., D₂O, CDCl₃, DMSO-d₆): Can act as a deuterium source in exchange reactions, particularly for acidic protons, or can be used as the reaction medium to prevent unwanted H-D exchange with the solvent.

The choice of deuterated reagent and its point of introduction in the synthetic pathway are crucial for achieving the desired level of deuterium incorporation and for avoiding isotopic scrambling.

Synthetic Route Development for 2-Chloro-N6-cyclopentyl-d4 Adenosine (B11128)

The synthesis of 2-Chloro-N6-cyclopentyl-d4 Adenosine necessitates a multi-step approach that combines the synthesis of the deuterated cyclopentyl moiety with the construction of the substituted adenosine core.

Precursor Synthesis and Chemical Transformations

The synthesis of the adenosine core typically starts from a commercially available purine (B94841) derivative. A common precursor is 2,6-dichloropurine , which can be glycosylated with a protected ribose derivative to form 2,6-dichloropurine riboside . The hydroxyl groups of the ribose moiety are usually protected, for example, as acetates or silyl ethers, to prevent unwanted side reactions during the subsequent nucleophilic substitution.

The reactivity of the two chlorine atoms on the purine ring differs, with the C6 position being more susceptible to nucleophilic attack than the C2 position. This differential reactivity allows for the selective introduction of the cyclopentylamine at the C6 position.

Strategies for Deuteration at the Cyclopentyl Moiety

The introduction of four deuterium atoms onto the cyclopentyl ring is a key step in the synthesis. A practical and efficient approach starts from a commercially available deuterated precursor, cyclopentanone-2,2,5,5-d₄ .

This deuterated ketone can then be converted to the corresponding deuterated amine, cyclopentyl-2,2,5,5-d₄-amine , via reductive amination . This one-pot reaction typically involves the reaction of the ketone with an ammonia source (e.g., ammonia, ammonium acetate) to form an intermediate imine, which is then reduced in situ to the desired amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation.

Table 1: Reductive Amination of Cyclopentanone-2,2,5,5-d₄
ReactantReagentsSolventTemperature (°C)Yield (%)Isotopic Purity (%)
Cyclopentanone-2,2,5,5-d₄NH₄OAc, NaBH₃CNMethanol2575-85>98

Optimization of Deuterium Incorporation Efficiency and Purity

The final step in the synthesis is the coupling of the deuterated cyclopentylamine with the protected 2,6-dichloropurine riboside. This is a nucleophilic aromatic substitution (SNAr) reaction where the amine displaces the chlorine atom at the C6 position of the purine ring.

To optimize the deuterium incorporation efficiency and the purity of the final product, several factors need to be considered:

Reaction Conditions: The choice of solvent, base, and temperature can influence the reaction rate and the formation of byproducts. A non-protic solvent is generally preferred to avoid any potential for H-D exchange.

Stoichiometry: Using a slight excess of the deuterated cyclopentylamine can help to drive the reaction to completion.

Purification: After the coupling reaction and deprotection of the ribose hydroxyl groups, the crude product needs to be purified to remove any unreacted starting materials, byproducts, and potentially any species with incomplete deuterium incorporation. Chromatographic techniques such as silica gel column chromatography or preparative high-performance liquid chromatography (HPLC) are commonly employed for this purpose.

The isotopic enrichment and purity of the final this compound are typically determined using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ²H NMR) and Mass Spectrometry (MS) . nih.govrsc.orgrsc.org These methods allow for the quantification of the deuterium content and the confirmation of its location within the molecule.

Table 2: Synthesis of this compound
StepReactantsReagents/ConditionsYield (%)Purity (%)
12,6-Dichloropurine, Protected RiboseGlycosylation60-70>95
2Protected 2,6-Dichloropurine Riboside, Cyclopentyl-d₄-amineSNAr Coupling (e.g., DIEA, EtOH, reflux)80-90>95
3Protected 2-Chloro-N6-cyclopentyl-d₄ AdenosineDeprotection (e.g., NH₃/MeOH)90-95>99 (after purification)

Advanced Purification and Isolation Techniques

The final purity of a synthesized compound is paramount for its use in scientific research. Advanced chromatographic techniques are essential for isolating the target molecule from reaction byproducts and unreacted starting materials.

High-Performance Liquid Chromatography (HPLC) for Compound Isolation and Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of adenosine analogs. For this compound, reversed-phase HPLC is commonly employed, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. This method separates compounds based on their hydrophobicity.

The purification process involves injecting the crude synthetic mixture onto the HPLC column. A gradient of solvents, typically water and acetonitrile with a modifier like ammonium formate, is used to elute the compounds. sielc.com The separation is monitored by a UV detector, often set at 260 nm, which is the characteristic absorbance wavelength for the purine ring in adenosine. sielc.com Fractions are collected as they elute from the column, and those containing the pure product are combined and concentrated. The purity of the final product is often confirmed to be greater than or equal to 98% by analytical HPLC. Mixed-mode columns that incorporate cation-exchange mechanisms can also be used to achieve baseline separation of nucleosides. sielc.com

Table 1: Representative HPLC Parameters for Adenosine Analog Purification
ParameterDescription
ColumnReversed-Phase (e.g., C18) or Mixed-Mode (e.g., Newcrom AH) sielc.com
Mobile PhaseA gradient of Acetonitrile and water, often with a buffer like ammonium formate (AmFm) sielc.com
DetectionUV at 260 nm sielc.com
Flow RateTypically 0.5-2.0 mL/min for analytical scale
Purity Target≥98%

High-Performance Countercurrent Chromatography (HPCCC)

High-Performance Countercurrent Chromatography (HPCCC) is a preparative liquid-liquid partition chromatography technique that operates without a solid support matrix, thereby avoiding issues of irreversible sample adsorption. nih.govmdpi.com This method is particularly advantageous for isolating compounds from complex crude extracts. nih.gov HPCCC separates components between two immiscible liquid phases based on their differential partitioning.

The successful application of HPCCC relies heavily on the selection of an appropriate biphasic solvent system. nih.gov This system is chosen to provide an optimal partition coefficient (K) for the target compound. Compared to preparative HPLC, HPCCC can offer higher throughput and consume significantly less solvent, making it a more efficient and cost-effective option for large-scale purification. researchgate.net For adenosine analogs, which can be sensitive molecules, the gentle nature of this support-free liquid-liquid technique is beneficial. researchgate.netnih.gov

Table 2: Comparison of HPCCC and Preparative HPLC for Compound Purification researchgate.net
FeatureHPCCCPreparative HPLC
Stationary PhaseLiquidSolid (e.g., silica)
Sample Loss RiskMinimal (no irreversible adsorption)Possible due to irreversible adsorption
Sample LoadingHigh, suitable for crude extractsOften requires pre-purification
Solvent ConsumptionLowerHigher
ThroughputHigherLower

Structural Elucidation and Isotopic Purity Assessment

Following purification, a suite of spectroscopic techniques is employed to confirm the chemical structure of this compound and to verify the successful incorporation and purity of the deuterium isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 31P, 2H)

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, a combination of NMR experiments provides comprehensive structural data.

¹H NMR: This technique provides information about the protons in the molecule. For the non-deuterated analog (CCPA), the ¹H NMR spectrum in DMSO-d6 shows characteristic signals for the cyclopentyl, ribose, and purine protons. d-nb.info In the deuterated analog, the signals corresponding to the four deuterated positions on the cyclopentyl ring would be absent, providing direct evidence of isotopic substitution.

¹³C NMR: This provides information on the carbon skeleton. In the d4-analog, the carbon atoms directly bonded to deuterium will exhibit altered multiplicity (due to C-D coupling) and potentially different chemical shifts compared to the non-deuterated compound.

²H NMR: Deuterium NMR can be used to directly observe the signals from the incorporated deuterium atoms, confirming their presence and potentially their specific locations within the cyclopentyl ring.

Table 3: Reported ¹H-NMR Data for 2-Chloro-N6-cyclopentyladenosine (CCPA) in DMSO-d6 and Expected Changes for the d4 Analog d-nb.info
Chemical Shift (δ) ppmMultiplicity & ProtonsAssignmentExpected Observation for d4 Analog
1.37-2.33m, 9HCyclopentyl protonsSignal integration would decrease from 9H to 5H, and the multiplet pattern would simplify due to the absence of four protons.
3.64m, 2HCH₂-5'No change
3.98m, 1HH-4'No change
4.17m, 1HH-3'No change
4.54m, 1HH-2'No change
5.88d, 1HH-1'No change
8.28d, 1HNHNo change
8.41s, 1HH-8No change

High-Resolution Mass Spectrometry (HRMS) for Isotopic Verification

HRMS is a critical technique for confirming the elemental composition of a molecule and for assessing the success of isotopic labeling. nih.govresearchgate.net It provides a highly accurate mass measurement, allowing for the differentiation between compounds with very similar masses.

For this compound, HRMS serves two main purposes. First, it confirms the correct molecular formula by matching the experimentally measured mass to the theoretical mass with high precision (typically within 5 ppm). researchgate.net Second, it verifies the incorporation of the four deuterium atoms. Each deuterium atom adds approximately 1.006 Da to the mass compared to a proton. Therefore, the d4-labeled compound will have a mass that is roughly 4.024 Da higher than its non-deuterated counterpart. By analyzing the isotopic distribution pattern (the relative abundances of the M, M+1, M+2, etc. peaks), the degree of isotopic enrichment can be calculated. rsc.org

Table 4: Theoretical Mass Calculation for Isotopic Verification
CompoundMolecular FormulaMonoisotopic Mass (Da)
2-Chloro-N6-cyclopentyladenosineC₁₅H₂₀ClN₅O₄369.1204
This compoundC₁₅H₁₆D₄ClN₅O₄373.1455

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These methods are sensitive to changes in bond strength and atomic mass, making them useful for confirming isotopic substitution. aps.org

The substitution of hydrogen with deuterium on the cyclopentyl ring of this compound leads to predictable changes in its vibrational spectrum. libretexts.org The most significant change is the shift of C-H stretching and bending vibrations to lower frequencies (wavenumbers) due to the heavier mass of deuterium. C-H stretching vibrations typically appear in the 2800-3000 cm⁻¹ region in an IR spectrum. The corresponding C-D stretching vibrations are expected to appear at a significantly lower frequency, approximately in the 2100-2250 cm⁻¹ region. libretexts.org The appearance of these new bands and the reduction in intensity of the C-H bands provide clear evidence of successful deuteration. Raman spectroscopy can provide complementary information, particularly for symmetric vibrations and those of the purine ring system. nih.govacs.org

Table 5: Expected Vibrational Frequency Shifts Upon Deuteration
Vibrational ModeTypical Frequency Range (C-H)Expected Frequency Range (C-D)
Stretching (ν)~2850-3000 cm⁻¹~2100-2250 cm⁻¹
Bending (δ)~1350-1480 cm⁻¹~950-1100 cm⁻¹

Pharmacological Data for this compound Not Available in Publicly Accessible Research

Following a comprehensive search of scientific literature and databases, no specific pharmacological data for the deuterated compound this compound is publicly available. Research detailing its receptor binding profile, functional activity, and comparative kinetics as outlined in the user's request does not appear to have been published.

The deuteration of compounds, a process where one or more hydrogen atoms are replaced by its heavier isotope deuterium, is a strategy used in medicinal chemistry to alter the pharmacokinetic properties of a drug. scirp.orgscirp.org This modification can lead to a more stable carbon-deuterium bond compared to a carbon-hydrogen bond, potentially slowing the rate of metabolic breakdown and extending the drug's duration of action. scirp.orgscirp.org However, each deuterated compound must be studied independently to determine its specific pharmacological characteristics.

While extensive research is available for the non-deuterated parent compound, 2-Chloro-N6-cyclopentyladenosine (CCPA) , and its precursor, N6-Cyclopentyladenosine (CPA) , this information cannot be extrapolated to the deuterated variant without direct experimental evidence. The available literature on CCPA establishes it as a potent and highly selective agonist for the A1 adenosine receptor, with significant research dedicated to its receptor binding affinities and functional effects on cellular processes like adenylate cyclase activity. d-nb.infosemanticscholar.org

Specifically, studies on the non-deuterated CCPA provide detailed data on:

Receptor Binding: Ki values of CCPA at human adenosine receptors are approximately 0.8 nM for A1, 2300 nM for A2A, and 42 nM for A3. In rat brain membranes, CCPA shows a Ki of 0.4 nM at A1 receptors and 3900 nM at A2 receptors, demonstrating a nearly 10,000-fold selectivity for the A1 subtype. d-nb.infosemanticscholar.org

Functional Activity: CCPA acts as an inhibitor of adenylate cyclase through the A1 receptor, with an IC50 value of 33 nM in rat fat cell membranes. d-nb.infosemanticscholar.org Conversely, it stimulates adenylate cyclase via A2 receptors, though with lower potency (EC50 of 3500 nM in human platelet membranes). d-nb.infosemanticscholar.org Research indicates CCPA is a full agonist at A1 receptors but a partial agonist at A2 receptors. d-nb.info

Despite the confirmation that this compound is a compound that can be chemically synthesized, no corresponding pharmacological studies are present in the accessible scientific literature. clearsynth.com Therefore, it is not possible to construct an article with the requested detailed sections on the quantitative receptor binding, selectivity, comparative kinetics, and functional characterization for this compound.

Pharmacological Characterization and Receptor Interaction Dynamics of 2 Chloro N6 Cyclopentyl D4 Adenosine

Functional Characterization of Receptor Agonism and Antagonism

Analysis of Allosteric Modulatory Effects on Ligand Binding and Receptor Activation

The allosteric modulation of adenosine (B11128) receptors is a significant area of research, offering the potential to fine-tune receptor activity without directly competing with the endogenous ligand, adenosine. Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site (the binding site for the primary ligand). This interaction can result in positive, negative, or neutral effects on the binding and/or efficacy of orthosteric ligands.

While the adenosine A1 receptor, the primary target for 2-Chloro-N6-cyclopentyladenosine, is known to be susceptible to allosteric modulation, specific studies detailing the allosteric modulatory effects directly on the binding or activation of 2-Chloro-N6-cyclopentyl-d4 Adenosine are not extensively documented in current literature. However, research on related compounds provides context. For instance, certain 2-amino-3-benzoylthiophene derivatives have been identified as allosteric enhancers of the A1 receptor. researchgate.net These modulators have been shown to increase the binding of agonist radioligands. researchgate.net

The interaction of 2-Chloro-N6-cyclopentyladenosine (CCPA) itself demonstrates complex pharmacology across different receptor subtypes. While it is a potent agonist at the A1 receptor, it has been shown to act as a moderately potent competitive antagonist at the human A3 adenosine receptor. wikipedia.orgresearchgate.net This dual activity, contingent on the receptor subtype, highlights the compound's nuanced interaction with the adenosine receptor family, although this specific cross-subtype activity is a facet of its orthosteric binding properties rather than an allosteric mechanism.

Biophysical and Structural Insights into Ligand-Receptor Interactions

Understanding the biophysical and structural basis of how this compound interacts with its receptor is crucial for rational drug design and for interpreting its pharmacological profile.

Thermodynamic Analysis of Binding (e.g., Enthalpy, Entropy Contributions)

A full thermodynamic analysis, detailing the specific enthalpy (ΔH) and entropy (ΔS) contributions for the binding of this compound to the A1 receptor, is not prominently available in the literature. However, studies on closely related A1 receptor agonists, including the parent compound N6-cyclopentyladenosine (CPA), have shown that the binding process is often entirely entropy-driven. This means that the increase in disorder (entropy) upon binding is the primary driving force for the interaction, as the affinity of these ligands was found to increase with rising temperature. Such a thermodynamic profile suggests that hydrophobic interactions and the displacement of ordered water molecules from the binding site and the ligand play a major role in the stability of the ligand-receptor complex.

Computational Approaches for Ligand-Receptor Docking and Molecular Dynamics

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for visualizing and understanding ligand-receptor interactions at an atomic level. nih.gov Structure-based docking has been successfully used to screen large compound databases to identify novel ligands for adenosine receptors, including the A2A subtype. acs.orgdocking.org These studies predict the binding poses of ligands within the receptor's orthosteric site and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. docking.org

For A1 receptor agonists, molecular modeling has helped to rationalize the structure-activity relationships and selectivity profiles of new series of compounds derived from N6-cyclopentyladenosine. nih.govresearchgate.net These models suggest the presence of a hydrophobic subpocket that contributes to A1 receptor selectivity. nih.gov

MD simulations further enhance this understanding by revealing the dynamic nature of the receptor and how it changes upon ligand binding and activation. nih.gov While specific MD studies focused on this compound are not detailed in the available literature, computational analyses of other deuterated adenosine receptor ligands have been performed. irb.hr These studies assess how deuteration affects both the hydration of the ligand and its interaction with the receptor, providing insights into changes in binding energy. irb.hr Such approaches could be applied to this compound to model its specific binding dynamics and the structural impact of deuterium (B1214612) substitution.

Structure-Activity Relationship (SAR) Studies of Deuterated Analogs

The structure-activity relationship (SAR) for adenosine receptor agonists is well-defined. Modifications to the purine (B94841) scaffold, particularly at the N6- and C2-positions, are critical for determining affinity and subtype selectivity. nih.gov The N6-cyclopentyl group is a key feature that confers high affinity and selectivity for the A1 receptor. nih.govd-nb.info The addition of a chlorine atom at the C2-position, as seen in CCPA, further enhances this A1 selectivity, resulting in a compound with a nearly 10,000-fold preference for the A1 receptor over the A2A receptor. nih.govd-nb.inforesearchgate.net

The introduction of deuterium in place of hydrogen is a subtle structural modification that can have significant effects, primarily through the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger and has a lower ground-state energy than the carbon-hydrogen (C-H) bond due to the greater mass of deuterium. irb.hr This can slow the rate of metabolic pathways that involve the cleavage of this bond, a principle used to improve the pharmacokinetic profiles of drugs. nih.govscienceopen.com

Beyond metabolic stability, deuteration can also directly impact receptor binding affinity. The shorter, less polarizable C-D bond can alter van der Waals interactions and modify the lipophilicity of the molecule. irb.hr Computational studies on other deuterated ligands for the A2A receptor have shown that deuterium substitution can lead to a genuine, albeit small, increase in binding affinity. irb.hr For example, perdeuteration of caffeine (B1668208) was predicted to increase its A2A receptor affinity by -0.3 kcal mol⁻¹, translating to a 1.7-fold increase in potency. irb.hr The deuteration of the four hydrogens on the cyclopentyl ring of 2-Chloro-N6-cyclopentyladenosine would be expected to subtly alter the shape and hydrophobic character of this key group, potentially influencing its fit within the A1 receptor's binding pocket.

Receptor Heteromerization and Cross-Talk Investigations

Adenosine receptors are known to form heteromers, both with other adenosine receptor subtypes and with other types of G protein-coupled receptors. These interactions can lead to functional cross-talk, where the activation of one receptor modulates the signaling of another.

The non-deuterated form of the compound, CCPA, and its parent, CPA, have been utilized in studies investigating these phenomena. There is significant evidence for cross-talk between A1 and A2A receptors. nih.gov In hippocampal and cortical nerve terminals of young adult rats, activation of the A2A receptor was shown to decrease the binding affinity of the A1 receptor for its agonist, CPA. physiology.org This A2A-induced "desensitization" of A1 receptors demonstrates a functional antagonism between the two subtypes, which appears to be mediated by protein kinase C. physiology.orgfrontiersin.org

Furthermore, CCPA itself has been instrumental in elucidating interactions between A1 and A3 receptors. While it is a high-affinity A1 agonist, studies in cells expressing the human A3 receptor show that CCPA acts as a competitive antagonist with a Ki value of 38 nM. wikipedia.orgresearchgate.net This finding demonstrates that CCPA can be used as a tool to probe the distinct pharmacology of A1 and A3 receptors and highlights the complex interplay that can occur between different adenosine receptor subtypes. wikipedia.org

Cellular and Molecular Mechanisms of Action of 2 Chloro N6 Cyclopentyl D4 Adenosine

Intracellular Signaling Transduction Pathways

The binding of 2-Chloro-N6-cyclopentyladenosine to the A1 adenosine (B11128) receptor triggers a cascade of intracellular events that are fundamental to its pharmacological effects. These pathways involve the selective engagement of G-proteins, the modulation of crucial second messenger systems, and the subsequent activation or inhibition of downstream kinase cascades.

G-Protein Coupling Selectivity and Effector Pathway Engagement (Gi/o, Gs, Gq)

2-Chloro-N6-cyclopentyladenosine exhibits high selectivity for the A1 adenosine receptor, which primarily couples to the Gi/o family of G-proteins. This selective engagement is the first step in its signal transduction pathway. The interaction of CCPA with the A1 receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the Gi/o protein, leading to its dissociation from the βγ-subunits. The activated Giα subunit then inhibits adenylyl cyclase, a key enzyme in cellular signaling.

While the primary coupling is to Gi/o, the complexity of GPCR signaling allows for potential interactions with other G-protein families, though this is not the principal mechanism of action for A1 receptor agonists. The Gs protein, which stimulates adenylyl cyclase, is antagonized by the action of Gi/o. There is less evidence for direct coupling of the A1 receptor to the Gq family of G-proteins, which are typically involved in the activation of phospholipase C.

The selectivity of CCPA for the human A1 receptor is significantly higher than for other adenosine receptor subtypes. researchgate.net This high selectivity makes it an invaluable research tool for isolating and studying A1 receptor-mediated pathways.

Receptor SubtypeBinding Affinity (Ki)Selectivity vs. A1
Human A10.8 nM-
Human A2A2300 nM~2875-fold
Human A342 nM~52.5-fold

Modulation of Second Messenger Systems (e.g., cAMP, Phosphoinositide Turnover)

A primary consequence of A1 receptor activation by 2-Chloro-N6-cyclopentyladenosine is the robust inhibition of adenylyl cyclase, leading to a significant decrease in intracellular levels of cyclic adenosine monophosphate (cAMP). d-nb.info This reduction in cAMP, a ubiquitous second messenger, has widespread effects on cellular function.

In contrast to its effects on cAMP, CCPA does not typically induce phosphoinositide turnover. mdpi.com This process, which involves the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), is generally mediated by Gq-coupled receptors. Studies in Chinese hamster ovary (CHO) cells expressing the human adenosine A3 receptor have shown that while the A1 receptor agonist N6-cyclopentyladenosine (CPA) can induce phosphoinositide turnover, CCPA does not share this effect. mdpi.com

The modulation of these second messenger systems is a critical control point for the cellular responses elicited by CCPA. The potent and selective inhibition of cAMP production is a hallmark of its action as an A1 receptor agonist.

SystemEffect of CCPAPotency
Adenylate Cyclase (rat fat cell membranes)InhibitionIC50 = 33 nM
Adenylate Cyclase (human platelet membranes)StimulationEC50 = 3500 nM

Activation of Downstream Kinase Cascades (e.g., PKA, MAPK pathways)

The reduction in intracellular cAMP levels caused by 2-Chloro-N6-cyclopentyladenosine has a direct impact on the activity of Protein Kinase A (PKA), also known as cAMP-dependent protein kinase. PKA is a key downstream effector of cAMP signaling. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits leads to the release and activation of the catalytic subunits. Consequently, by decreasing cAMP levels, CCPA leads to a reduction in PKA activity.

The influence of A1 receptor activation on the Mitogen-Activated Protein Kinase (MAPK) pathways is more complex and can be cell-type specific. While the primary Gi/o pathway does not directly activate MAPK cascades, the dissociated Gβγ subunits can activate other signaling molecules, such as phospholipase C (PLC). PLC activation can lead to the production of diacylglycerol (DAG), which in turn can activate Protein Kinase C (PKC). PKC is a known activator of the MAPK/ERK pathway. Therefore, it is plausible that CCPA can indirectly modulate MAPK signaling through this mechanism. Research has indicated that A1 receptor stimulation can lead to the activation of p38 MAPK, which is involved in cellular stress responses.

Cellular Responses and Physiological Regulation

The intracellular signaling events triggered by 2-Chloro-N6-cyclopentyladenosine translate into a variety of significant cellular and physiological responses. These include the modulation of neurotransmitter release and the regulation of key metabolic processes.

Regulation of Neurotransmitter Release (e.g., acetylcholine)

A well-established role of adenosine A1 receptor activation is the presynaptic inhibition of neurotransmitter release in the central and peripheral nervous systems. 2-Chloro-N6-cyclopentyladenosine, as a potent A1 agonist, effectively mimics this action. By activating presynaptic A1 receptors, CCPA inhibits the release of various excitatory neurotransmitters, including acetylcholine and glutamate. wikipedia.org This inhibitory effect is a crucial mechanism for modulating synaptic transmission and neuronal excitability. The anticonvulsant properties of adenosine A1 analogues are attributed to this suppression of excitatory neurotransmission. wikipedia.org

Influence on Cellular Metabolism (e.g., lipolysis, insulin sensitivity)

The activation of A1 adenosine receptors by 2-Chloro-N6-cyclopentyladenosine has significant effects on cellular metabolism, particularly in adipocytes. In these cells, A1 receptor stimulation leads to the inhibition of lipolysis, the process by which triglycerides are broken down into fatty acids and glycerol. This anti-lipolytic effect is primarily mediated by the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels, which reduces the activity of hormone-sensitive lipase.

Furthermore, adenosine signaling through the A1 receptor has been shown to enhance insulin sensitivity. researchgate.net This is observed as an increased ability of insulin to suppress lipolysis and stimulate glucose uptake. researchgate.net By modulating these metabolic pathways, A1 receptor agonists like CCPA play a role in the regulation of energy balance.

Impact on Apoptosis and Cell Viability in Specific In Vitro Cell Models

The impact of 2-Chloro-N6-cyclopentyladenosine (CCPA), the non-deuterated form of 2-Chloro-N6-cyclopentyl-d4 Adenosine, on cell viability and apoptosis is primarily linked to its potent agonism at the A1 adenosine receptor (A1AR). Research in this area often highlights a protective role for A1AR activation rather than a directly cytotoxic or pro-apoptotic effect.

In a key in vitro study using neonatal rat cardiomyocytes, CCPA demonstrated a significant protective effect against hypertrophy, a condition of cell enlargement that can be a precursor to cell death. When cardiomyocytes were induced with angiotensin II (AngII) to simulate a hypertrophic state, treatment with CCPA inhibited the increase in cell size and protein synthesis. nih.gov This anti-hypertrophic effect was shown to be mediated through the calcineurin signaling pathway. nih.gov The protective action of CCPA was reversed by the A1 receptor antagonist DPCPX, confirming that the effect was dependent on A1AR activation. nih.gov While this study focused on hypertrophy rather than apoptosis, it underscores the role of A1AR activation by CCPA in promoting cardiomyocyte viability under stress conditions.

The table below summarizes the findings from the study on neonatal rat cardiomyocytes, illustrating the impact of CCPA on markers of cell viability and hypertrophy.

Treatment GroupEffect on Protein Synthesis (³H-Leu incorporation)Effect on Hypertrophic Markers (ANP, BNP, β-MHC mRNA)Effect on Calcineurin Aβ (CnAβ) Expression
Angiotensin II (AngII)IncreasedIncreasedIncreased
AngII + CCPASuppressedSuppressedSuppressed
AngII + CCPA + DPCPXIncreased (Effect of CCPA counteracted)Increased (Effect of CCPA counteracted)Increased (Effect of CCPA counteracted)

Receptor Desensitization, Internalization, and Recycling Mechanisms

Like most G protein-coupled receptors (GPCRs), the A1 adenosine receptor is subject to regulatory mechanisms that prevent overstimulation. These processes include desensitization, internalization, and recycling. Upon prolonged exposure to an agonist like CCPA, the A1AR undergoes a process of desensitization, rendering it less responsive to further stimulation.

This regulatory pathway typically begins with the phosphorylation of the activated receptor by G protein-coupled receptor kinases (GRKs). researchgate.net This phosphorylation event promotes the binding of β-arrestin proteins to the receptor. researchgate.netnih.gov The binding of β-arrestin serves two main purposes: it sterically hinders the receptor from coupling with its G protein, thus dampening the downstream signal (desensitization), and it targets the receptor for internalization into the cell via clathrin-coated pits. nih.gov

However, the A1AR subtype exhibits distinct regulatory characteristics compared to other adenosine receptors. The internalization of A1AR is a notably slow process, with a typical half-life of several hours, in contrast to the much faster downregulation observed for A2A, A2B, and A3 receptors. researchgate.netnih.gov Some research suggests that A1ARs are not readily phosphorylated, which may contribute to this slow internalization rate. researchgate.netnih.gov Once internalized, the receptor-agonist complex is trafficked to endosomes, where it can be dephosphorylated and recycled back to the cell membrane, resensitizing the cell to further stimulation, or targeted for degradation. The activation of A3 receptors can also contribute to the desensitization of A1 receptors, suggesting a cross-talk mechanism between receptor subtypes. frontiersin.org

Mechanisms of Receptor Cross-Antagonism (e.g., A1 agonism and A3 antagonism)

A defining characteristic of 2-Chloro-N6-cyclopentyladenosine is its unique pharmacological profile, acting as a potent, high-affinity agonist at the A1 adenosine receptor while simultaneously functioning as an antagonist at the A3 adenosine receptor. This dual activity is rooted in the specific molecular interactions between the compound and the distinct binding pockets of the two receptor subtypes.

The high affinity and agonist activity of CCPA at the A1AR are well-documented. Radioligand binding assays have shown that CCPA binds to human A1 receptors with a high affinity, reflected by a low Ki value. In contrast, its affinity for the A3 receptor is significantly lower, and importantly, its binding does not elicit the typical agonist-induced downstream signaling cascade associated with A3AR activation.

Functional studies have demonstrated that CCPA competitively antagonizes the effects of known A3 receptor agonists. This indicates that while CCPA can occupy the A3 receptor's binding site, it fails to induce the conformational change necessary for receptor activation and instead blocks the receptor from being activated by A3 agonists. This antagonistic property provides a valuable tool for researchers to dissect the complex interplay between different adenosine receptor subtypes. wikipedia.org For instance, some A1AR agonists that are structurally related to CCPA, such as Cl-ENBA, are known to be full agonists at the A1AR but act as partial agonists with low efficacy or as antagonists at the A3AR. frontiersin.org

The selectivity profile of CCPA across human adenosine receptor subtypes is summarized in the table below, highlighting its potent A1 agonism and weaker A3 affinity, which underlies its antagonistic behavior at this subtype.

Receptor SubtypeBinding Affinity (Ki) in nMFunctional Activity
Human A10.8Potent Agonist
Human A2A2300-
Human A342Antagonist

Analytical and Bioanalytical Applications of 2 Chloro N6 Cyclopentyl D4 Adenosine

Quantitative Bioanalysis in Biological Research

In the realm of quantitative bioanalysis, the primary challenge is the accurate measurement of endogenous compounds and their analogs within complex biological samples. The inherent variability of sample matrices and extraction procedures necessitates the use of robust analytical methodologies.

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Deuterated Analogs

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity and specificity. ijrar.com The development of a reliable LC-MS/MS method involves several critical steps, including the optimization of chromatographic conditions and mass spectrometric parameters. uu.nlresearchgate.netnih.govnih.gov

For adenosine (B11128) analogs, chromatographic separation is typically achieved using reverse-phase liquid chromatography (RPLC) or hydrophilic interaction chromatography (HILIC). ijrar.com The choice of mobile phase, gradient elution, and column chemistry is optimized to achieve symmetric peak shapes and adequate retention, separating the analyte from endogenous interferences. uu.nl

Mass spectrometric detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This technique involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment generated by collision-induced dissociation). This highly selective detection method minimizes background noise and enhances sensitivity. For 2-Chloro-N6-cyclopentyl-d4 Adenosine, the specific mass transitions would be determined by infusing a standard solution into the mass spectrometer.

Method validation is a crucial step to ensure the reliability of the analytical data. ijrar.com Key validation parameters include linearity, accuracy, precision, selectivity, stability, and the limits of detection (LOD) and quantification (LOQ). ijrar.com

Table 1: Key Parameters in LC-MS/MS Method Validation

Validation ParameterDescription
Selectivity/Specificity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ijrar.com
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov
Accuracy The closeness of the measured value to the true value.
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. nih.gov
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. nih.gov
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. ijrar.com
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. ijrar.com

Role as Internal Standards in Mass Spectrometry-Based Assays for Endogenous Adenosine and Analogs

The most critical application of this compound in quantitative bioanalysis is its use as an internal standard (IS). juniperpublishers.com An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the detector. A stable isotope-labeled (SIL) compound, such as CCPA-d4, is considered the "gold standard" for use as an internal standard in LC-MS/MS assays.

The rationale for using a SIL-IS is that it co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer's ion source. Any sample loss during extraction, or variations in instrument response, will affect both the analyte and the internal standard to the same degree. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these variations can be normalized, leading to highly accurate and precise quantification.

Advanced Spectroscopic Characterization in Complex Biological Systems

Beyond quantification, deuterated analogs play a significant role in advanced spectroscopic techniques used to probe molecular interactions and dynamics.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Receptor Interactions and Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure and dynamics of molecules in solution, including the interactions between ligands and their protein receptors. nih.govnih.govnih.govresearchgate.net NMR studies can provide detailed information about the conformational changes that occur upon ligand binding. nih.govnih.govresearchgate.net

In the context of 2-Chloro-N6-cyclopentyladenosine, which is a potent A1 adenosine receptor agonist, NMR can be used to map the binding site and understand the conformational landscape of the receptor. nih.govoup.comacs.orgelifesciences.orgacs.org For instance, 1D and 2D NMR experiments can identify which protons on the ligand are in close proximity to the receptor.

The use of a deuterated analog like CCPA-d4 can simplify complex proton NMR spectra by removing specific signals, which aids in the assignment of other resonances. Furthermore, deuterium (B1214612) labeling can be used in specific NMR experiments, such as those that measure nuclear Overhauser effects (NOEs) between the ligand and the receptor, to provide distance constraints for structural modeling. nih.gov

Electron Spin Resonance (ESR) Spectroscopy with Spin-Labeled Deuterated Analogs

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects molecules with unpaired electrons. nih.govuni-osnabrueck.denews-medical.netlibretexts.org To study molecules that are not naturally paramagnetic, such as adenosine analogs and their receptors, a technique called site-directed spin labeling (SDSL) is employed. news-medical.netnih.gov This involves chemically attaching a stable radical, typically a nitroxide spin label, to a specific site on the molecule of interest. news-medical.netnih.gov

A deuterated analog like this compound could be used as a precursor for creating a spin-labeled version of the ligand. ESR spectroscopy of the spin-labeled ligand, both free in solution and bound to its receptor, can provide information about the mobility of the spin label. news-medical.net Changes in the ESR spectrum upon binding can reveal details about the local environment of the binding pocket and conformational changes in the receptor.

Deuteration of the ligand can also be advantageous in advanced ESR experiments, such as pulsed ESR techniques (e.g., DEER), which are used to measure distances between two spin labels. Replacing protons with deuterons in the vicinity of the spin label can reduce electron spin relaxation rates, leading to improved sensitivity and resolution in these distance measurements.

Assessment of Metabolic Stability and Pharmacokinetic Isotope Effects In Vitro

The substitution of hydrogen with deuterium can significantly impact the metabolic fate of a drug molecule. This is due to the kinetic isotope effect (KIE), where the heavier mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. juniperpublishers.com Consequently, the cleavage of a C-D bond by metabolic enzymes, such as cytochrome P450s, is generally slower than the cleavage of a C-H bond. nih.govnih.gov

In the case of this compound, the four deuterium atoms are located on the cyclopentyl ring. If this ring is a site of metabolic oxidation (a "soft spot"), the deuteration is expected to slow down the rate of metabolism, thereby increasing the compound's metabolic stability. juniperpublishers.com

In vitro assays using liver microsomes or hepatocytes are commonly employed to assess metabolic stability. In such an experiment, the disappearance of the parent compound over time is monitored. A direct comparison between the non-deuterated (CCPA) and deuterated (CCPA-d4) compounds would allow for the quantification of the kinetic isotope effect on its metabolic clearance.

Table 2: Hypothetical Comparison of In Vitro Metabolic Stability

CompoundHalf-Life (t1/2) in Liver Microsomes (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
2-Chloro-N6-cyclopentyl Adenosine (CCPA)2527.7
This compound (CCPA-d4)4515.4

The data in the hypothetical table illustrates that the deuterated compound exhibits a longer half-life and lower intrinsic clearance, which are indicative of enhanced metabolic stability. This improved stability can have significant implications for the pharmacokinetic profile of the compound.

Investigation of Deuterium Substitution Effects on Metabolic Pathways

The substitution of hydrogen with deuterium atoms in a drug molecule can significantly alter its metabolic fate. This phenomenon, known as the kinetic isotope effect (KIE), arises from the greater bond strength of a carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. nih.gov The cleavage of a C-H bond is often the rate-limiting step in metabolic reactions catalyzed by enzymes such as the cytochrome P450 (CYP) superfamily. nih.gov Consequently, the presence of deuterium at a site of metabolic attack can slow down the rate of metabolism.

This principle is particularly relevant in the study of drug metabolism where it can lead to "metabolic switching." If a drug has multiple metabolic pathways, blocking or slowing one pathway through deuterium substitution can redirect the metabolism towards alternative routes. plos.org This can result in a different metabolite profile and potentially altered pharmacological or toxicological properties.

While specific studies on the metabolic pathways of this compound are not extensively documented in publicly available literature, the general principles of KIE suggest that deuteration of the cyclopentyl ring could influence its metabolism. The cyclopentyl moiety is a potential site for oxidative metabolism. By introducing deuterium atoms, the rate of hydroxylation on the cyclopentyl ring may be reduced, potentially leading to an increased half-life of the parent compound or a shift towards metabolism at other sites of the molecule.

Table 1: Potential Metabolic Pathways for 2-Chloro-N6-cyclopentyladenosine and the Predicted Effect of Deuterium Substitution

Potential Metabolic PathwayPredicted Effect of Deuteration on the Cyclopentyl RingRationale
Cyclopentyl Hydroxylation Decreased rate of metabolismKinetic Isotope Effect: The C-D bond is stronger than the C-H bond, making it more difficult for metabolic enzymes to break.
N6-Dealkylation No direct effectThe site of deuteration is not directly involved in this metabolic reaction.
Purine (B94841) Ring Oxidation No direct effectThe site of deuteration is distal to the purine ring.
Glucuronidation No direct effectThis is a Phase II conjugation reaction and is less likely to be directly affected by deuteration on the cyclopentyl ring.

This table is illustrative and based on general principles of drug metabolism and the kinetic isotope effect. Specific experimental data for this compound is required for confirmation.

In Vitro Microsomal Stability and Enzyme Kinetics Studies

In vitro microsomal stability assays are a cornerstone of early drug discovery, providing valuable information about the metabolic fate of a compound. nih.govnih.govflinders.edu.au These assays utilize liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s. nih.govnih.govflinders.edu.au By incubating a compound with liver microsomes and monitoring its disappearance over time, researchers can determine its intrinsic clearance (CLint), a measure of how quickly the compound is metabolized.

The study of this compound in such assays, especially in direct comparison with its non-deuterated counterpart, can provide quantitative data on the kinetic isotope effect. A lower intrinsic clearance for the deuterated compound would confirm that the deuterated sites are indeed involved in its metabolism.

Enzyme kinetics studies can further elucidate the impact of deuteration. By determining the Michaelis-Menten constants, Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax), for both the deuterated and non-deuterated compounds, a deeper understanding of the enzyme-substrate interaction can be gained. A significant difference in these parameters would provide strong evidence for an altered metabolic rate due to deuterium substitution.

For instance, a study on the N-methyl deuteration of enzalutamide (B1683756) demonstrated a significant reduction in the in vitro intrinsic clearance in both rat and human liver microsomes for the deuterated analog. nih.gov The Vmax was markedly lower for the deuterated compound in human liver microsomes, indicating a slower rate of metabolism. nih.gov

Table 2: Hypothetical Comparative Enzyme Kinetics Data for 2-Chloro-N6-cyclopentyladenosine (CCPA) and this compound in Human Liver Microsomes

CompoundVmax (pmol/min/mg protein)Km (µM)Intrinsic Clearance (CLint) (µL/min/mg protein)
2-Chloro-N6-cyclopentyladenosine (CCPA) 1001010
This compound 50124.17

This table presents hypothetical data to illustrate the expected outcome of such a comparative study. The values are not based on actual experimental results for these specific compounds.

The data in this hypothetical table illustrates that the Vmax for the deuterated compound is half that of the non-deuterated compound, leading to a significantly lower intrinsic clearance. This would suggest that the deuteration has successfully slowed down the metabolism of the compound.

Preclinical Research and Mechanistic Studies in Animal Models

Investigation of Anti-tumor Mechanisms in Preclinical Models

The role of the A1 adenosine (B11128) receptor in cancer is multifaceted, with preclinical evidence suggesting both tumor-promoting and tumor-suppressing functions depending on the cancer type and the specific cellular context.

In the context of glioblastoma, the A1 adenosine receptor has been found to play a role in preventing tumor development. nih.gov Studies have shown that the deletion of functional A1 adenosine receptors leads to an increase in glioblastoma tumor growth in mice. nih.gov This anti-tumor effect appears to be mediated by tumor-associated microglial cells. nih.gov In organotypic brain slice models, the A1 receptor agonist N6-cyclopentyladenosine (CPA), a compound structurally related to CCPA, significantly decreased the size of glioblastoma tumors. nih.gov This effect was absent in brain slices from A1 receptor-deficient mice, indicating that the anti-tumor activity is specifically mediated through this receptor on microglial cells. nih.gov The presence of A1 receptors on microglial cells is well-established, and their activation can modulate microglial proliferation and function within the tumor microenvironment. mdpi.comnih.gov

In vitro studies have also explored the direct effects of A1 adenosine receptor agonists on the proliferation of various human tumor cell lines. One study investigated the effects of N6-cyclohexyl-adenosine (CHA) and the R-isomer of N6-phenylisopropyladenosine (R-PIA), both A1 receptor agonists, on the proliferation of several human tumor cell lines. The results indicated an inhibitory effect on cell proliferation in a concentration-dependent manner in some cell lines, an effect that was partially reversed by an A1 receptor antagonist. These findings suggest a potential for direct anti-tumor activity of A1 adenosine receptor agonists.

Conversely, in the context of breast cancer, the A1 adenosine receptor has been implicated in promoting cell viability and proliferation while decreasing apoptosis. nih.gov Silencing the A1 receptor in various human breast tumor cell lines has been shown to induce apoptosis. nih.gov Furthermore, in MCF-7 breast cancer cells, an A1 receptor antagonist induced apoptosis, while the agonist CPA decreased apoptosis. nih.gov This suggests that in certain cancers, targeting the A1 receptor with antagonists rather than agonists may be a more effective therapeutic strategy. nih.gov

The differential effects of adenosine on normal versus tumor cell growth have also been noted. canfite.com At low concentrations, adenosine can inhibit the growth of some tumor cell lines, including LNCaP human prostate adenocarcinoma and murine B16-melanoma. canfite.com The capability of A1 agonists to exert an inhibitory effect on human tumor cells has been reported, though the mechanisms can be complex and cell-type specific. canfite.com

The following table summarizes the findings from preclinical studies on the effects of adenosine A1 receptor agonists on tumor cells:

Cell Line/ModelCompound(s)Observed EffectPutative Mechanism
Glioblastoma (in vivo and organotypic brain slices)N6-cyclopentyladenosine (CPA)Decreased tumor sizeMediated by A1 receptors on microglial cells
Hep G2, Hep2, CACO2, ACHN (human tumor cell lines)N6-cyclohexyl-adenosine (CHA), R-N6-phenylisopropyladenosine (R-PIA)Inhibition of cell proliferationPartially mediated by A1 receptors
MCF-7 (human breast cancer cell line)N6-cyclopentyladenosine (CPA)Decreased apoptosis, increased cell viabilityA1 receptor-mediated pro-survival signaling
LNCaP (human prostate adenocarcinoma), B16-melanoma (murine)AdenosineInhibition of cell growthDirect effect on tumor cells

Future Research Directions and Emerging Paradigms

Design and Synthesis of Next-Generation Deuterated Adenosine (B11128) Receptor Probes

The development of 2-Chloro-N6-cyclopentyl-d4-adenosine is a prime example of a broader strategy in medicinal chemistry focused on creating next-generation molecular probes through selective deuteration. This approach, a subtle form of bioisosterism, involves replacing specific hydrogen atoms with deuterium (B1214612), a stable, non-radioactive isotope. irb.hr The primary motivation for this is to leverage the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. irb.hr This increased bond strength can make the molecule more resistant to metabolic degradation by enzymes like cytochrome P450, a crucial consideration for designing more robust research tools and potential therapeutics. nih.gov

Future research in this area will focus on:

Rational Design: Employing computational models to predict the metabolic weak points in existing adenosine receptor ligands. By identifying the C-H bonds most susceptible to enzymatic cleavage, researchers can strategically place deuterium atoms to maximize metabolic stability while preserving or even enhancing receptor affinity and selectivity. irb.hr

Expanding the Toolkit: Synthesizing a wider array of deuterated adenosine receptor agonists and antagonists. This includes creating probes for all four adenosine receptor subtypes (A1, A2A, A2B, and A3), which will allow for more precise dissection of their respective physiological and pathophysiological roles. mdpi.com

Enhanced Affinity: Investigating how selective deuteration can improve binding affinity. Computational studies have suggested that deuteration of specific alkyl groups can lead to a significant improvement in receptor-ligand affinities, potentially increasing a compound's potency. irb.hr This could lead to the development of probes that are effective at lower concentrations, reducing the risk of off-target effects.

FeatureStandard Probe (e.g., CCPA)Next-Generation Deuterated ProbeRationale for Improvement
Metabolic Stability Susceptible to oxidative metabolismEnhanced resistance to metabolismStronger C-D bond slows enzymatic cleavage. irb.hrnih.gov
Pharmacokinetic Profile Shorter half-life, variable bioavailabilityLonger half-life, improved bioavailabilityReduced metabolic clearance leads to prolonged action. nih.gov
Potency High affinityPotentially higher affinitySelective deuteration can improve binding interactions. irb.hr
Application Standard pharmacology studiesAdvanced imaging, systems pharmacology, long-term in vivo studiesImproved properties enable more sophisticated experimental designs. nih.govlabsyspharm.org

Integration of Deuterated Analogs in Advanced Imaging Modalities for Molecular Mapping

A significant advantage of stable isotope labeling is the ability to visualize and track molecules non-invasively within living systems. The deuterium atoms in 2-Chloro-N6-cyclopentyl-d4-adenosine can act as a spectroscopic signature, enabling its detection through advanced imaging techniques without the need for ionizing radiation. nih.govacs.org

Emerging paradigms in this field include:

Deuterium Metabolic Imaging (DMI): This novel MRI-based technique allows for the three-dimensional mapping of deuterated compounds in vivo. nih.gov By administering 2-Chloro-N6-cyclopentyl-d4-adenosine, researchers could potentially map the distribution and density of A1 adenosine receptors in the brain or other organs with high spatial resolution. nih.gov This would be invaluable for studying conditions where receptor expression is altered, such as in neurodegenerative diseases or cancer. acs.orgnih.gov

Stimulated Raman Spectroscopy (SRS): Raman spectroscopy can detect the unique vibrational frequencies of C-D bonds, which occur in a "silent" region of the cellular Raman spectrum, free from interference from endogenous molecules. rsc.org This allows for highly specific imaging of deuterated probes in live cells and tissues. rsc.orgacs.org Integrating deuterated adenosine ligands with SRS microscopy could enable real-time visualization of ligand-receptor binding and trafficking at the subcellular level.

Multi-modal Imaging: Combining DMI or SRS with other imaging modalities, such as PET, could provide a more complete picture of receptor pharmacology. For example, DMI could provide high-resolution anatomical mapping of receptors, while a radiolabeled tracer could offer complementary information on receptor function or downstream metabolic activity.

Imaging ModalityPrincipleAdvantages for Deuterated ProbesPotential Application
Deuterium Metabolic Imaging (DMI) MRI-based detection of deuterium signals. nih.govNon-ionizing, high spatial resolution, 3D mapping. nih.govMapping A1 receptor density in the brain in vivo. nih.gov
Stimulated Raman Spectroscopy (SRS) Detection of C-D bond vibrations in a bio-orthogonal spectral window. rsc.orgHigh chemical specificity, live-cell imaging, subcellular resolution. rsc.orgVisualizing ligand binding to receptors on a single cell. rsc.org
Mass Spectrometry Imaging (MSI) Spatially resolved analysis of molecular mass. acs.orgHigh sensitivity and specificity for the labeled compound.Determining precise localization of the probe in tissue sections.

Systems Pharmacology Approaches Utilizing Deuterated Ligands

Systems pharmacology aims to understand how drugs affect complex biological networks, moving beyond the traditional one-drug, one-target paradigm. labsyspharm.org It combines experimental data with computational modeling to predict a drug's effects on the entire organism, including its interactions with multiple targets (polypharmacology). labsyspharm.org Deuterated ligands like 2-Chloro-N6-cyclopentyl-d4-adenosine are exceptionally well-suited as tools for these approaches.

The enhanced metabolic stability and more predictable pharmacokinetic profile of deuterated compounds provide more reliable data for building and validating quantitative systems pharmacology (QSP) models. nih.govlabsyspharm.org By using a ligand with reduced metabolic variability, researchers can more accurately correlate drug concentration at the target site with the observed physiological response. This helps to deconvolve the complex interplay between drug absorption, distribution, metabolism, and excretion (ADME) and the drug's primary pharmacodynamic effects. Future studies could use 2-Chloro-N6-cyclopentyl-d4-adenosine to build more robust models of the adenosinergic system, improving predictions of how A1 receptor modulation will affect integrated physiological functions.

Elucidation of Novel Adenosine Receptor-Independent Mechanisms of Action

While 2-Chloro-N6-cyclopentyl-d4-adenosine is designed as a highly selective A1 adenosine receptor agonist, a comprehensive pharmacological characterization requires investigating potential off-target or receptor-independent effects. The parent compound, CCPA, is known to be highly selective for the A1 receptor, with an almost 10,000-fold lower affinity for A2A receptors and over 100-fold selectivity in functional assays. researchgate.netd-nb.infosemanticscholar.org However, at high concentrations or under specific physiological conditions, even highly selective ligands can engage other targets.

Future research could leverage the deuterated analog to explore these possibilities. For instance, studies have shown that CCPA can inhibit cardiomyocyte hypertrophy through the calcineurin signaling pathway, an effect that is mediated by the A1 receptor. nih.gov By comparing the downstream signaling of the deuterated versus the non-deuterated compound, researchers could uncover subtle differences in pathway activation that might hint at receptor-independent mechanisms. The altered metabolic profile of the deuterated compound could lead to the accumulation of specific metabolites that may have their own biological activity, a possibility that warrants investigation.

Contribution to Target Validation and Lead Optimization in Pre-clinical Discovery

In the drug discovery pipeline, moving from an initial "hit" to a viable "lead" compound and ultimately to a clinical candidate is a complex process known as lead optimization. azolifesciences.combiobide.com This phase focuses on refining a molecule's structure to improve its efficacy, selectivity, and pharmacokinetic properties. oncodesign-services.com Deuterated compounds can play a pivotal role in this process.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 2-Chloro-N6-cyclopentyl-d4 Adenosine with high isotopic purity?

  • Methodological Answer : Synthesis typically involves deuterium incorporation at specific positions (e.g., cyclopentyl-d4 group) via catalytic exchange or custom organic synthesis. Purification steps should include reverse-phase HPLC and characterization via 1^1H/2^2H-NMR to confirm isotopic integrity. Ensure anhydrous conditions to prevent proton-deuterium exchange. Storage in deuterated solvents (e.g., DMSO-d6) at -20°C preserves stability .

Q. How can researchers quantify this compound in biological matrices while accounting for isotopic interference?

  • Methodological Answer : Use mass spectrometry (LC-MS/MS) with deuterated internal standards to correct for matrix effects. Avoid protein-binding assays (e.g., Bradford or Lowry) due to potential isotopic interference with dye-binding mechanisms . Optimize ionization parameters (e.g., ESI+) and monitor fragmentation patterns specific to the deuterated moiety .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Methodological Answer : Stability testing under controlled temperatures (e.g., 0–6°C for short-term, -80°C for long-term) and solvent systems (e.g., acetone or methanol) is critical. Accelerated degradation studies (40°C/75% RH) can predict shelf life. Monitor deuterium loss via isotopic ratio mass spectrometry .

Advanced Research Questions

Q. How does deuterium substitution in this compound affect adenosine receptor binding affinity compared to non-deuterated analogs?

  • Methodological Answer : Perform competitive binding assays (e.g., using 3^3H-agonist displacement in A1/A3 receptor subtypes). Control variables such as temperature and pH to isolate isotopic effects. Analyze binding kinetics (Kd, Bmax) with nonlinear regression models. Cross-validate with computational docking studies to assess steric/electronic impacts of deuterium .

Q. What isotopic effects arise in the metabolic pathways of this compound, and how can they be experimentally distinguished?

  • Methodological Answer : Use tracer studies with 13^{13}C/15^{15}N-labeled analogs to track metabolic products via LC-HRMS. Compare pharmacokinetic parameters (t½, AUC) between deuterated and non-deuterated forms in in vitro hepatocyte models. Isotope effects on CYP450-mediated oxidation can be quantified using kinetic isotope effect (KIE) calculations .

Q. How can researchers optimize analytical methods to resolve co-eluting impurities in this compound samples?

  • Methodological Answer : Employ ultra-high-performance liquid chromatography (UHPLC) with columns optimized for polar nucleosides (e.g., HILIC or C18 with end-capping). Gradient elution using 0.1% formic acid in water/acetonitrile improves resolution. Validate method robustness via spike-and-recovery experiments with synthetic impurities .

Q. What experimental strategies address contradictory data in studies involving this compound’s cellular uptake efficiency?

  • Methodological Answer : Replicate experiments across multiple cell lines (e.g., HEK293 vs. primary neurons) to identify model-specific variability. Use siRNA knockdown of nucleoside transporters (e.g., ENT1/2) to isolate uptake mechanisms. Cross-reference with radiolabeled (3^3H) adenosine analogs for quantitative comparison .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound differ, and what factors contribute to these discrepancies?

  • Methodological Answer : Conduct parallel in vitro (plasma protein binding, microsomal stability) and in vivo (rodent PK) studies. Use population PK modeling to account for interspecies differences in metabolism and distribution. Isotopic tracing in excretory products (urine/feces) can clarify deuterium retention rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.